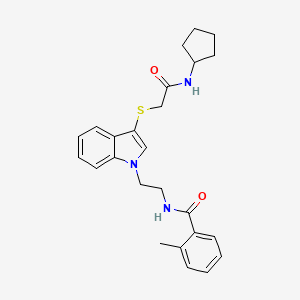

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S/c1-18-8-2-5-11-20(18)25(30)26-14-15-28-16-23(21-12-6-7-13-22(21)28)31-17-24(29)27-19-9-3-4-10-19/h2,5-8,11-13,16,19H,3-4,9-10,14-15,17H2,1H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRCMHLQZMLQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide group linked to an indole moiety through a thioether linkage. The molecular formula is , with a molecular weight of approximately 425.56 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O2S |

| Molecular Weight | 425.56 g/mol |

| CAS Number | 862826-46-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety is known for its role in modulating neurotransmitter systems, while the benzamide group enhances binding affinity and specificity.

Therapeutic Potential

Research has indicated that this compound may exhibit several therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Effects : In a model of acute inflammation, researchers found that the compound reduced edema significantly compared to control groups. This effect was attributed to the inhibition of NF-kB signaling pathways .

- Neuroprotection : A recent investigation indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential application in neurodegenerative disorders like Alzheimer's disease .

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Structural and Functional Insights:

Thioether Linkages: The target compound’s thioether group (-S-) is shared with analogs in and , which are designed for cancer or antiviral applications. This linkage may enhance metabolic stability compared to ether or ester analogs . Unlike oxadiazole- or thiazole-containing thioethers (e.g., ’s oxadiazole derivatives), the target compound’s cyclopentylamino-2-oxoethyl substituent introduces a compact, lipophilic group that could optimize receptor binding while minimizing steric hindrance .

Indole vs. Non-Indole Scaffolds: Indole-containing compounds (e.g., ) often exhibit affinity for serotonin receptors or kinases. Non-indole analogs (e.g., ’s N,O-bidentate directing group) prioritize catalytic applications, highlighting the structural versatility of benzamide derivatives .

Substituent Effects on Bioactivity: Cyclopentylamino (target) vs. cyclooctylethyl (): Smaller cycloalkyl groups (e.g., cyclopentyl) may improve solubility and tissue penetration compared to bulkier cycloalkanes . 2-Methylbenzamide (target) vs. nitro/cyano-substituted benzamides (): Electron-withdrawing groups (e.g., nitro) in analogs enhance electrophilicity for covalent binding, whereas methyl groups may favor passive diffusion .

Research Findings and Implications

- Anticancer Potential: Thioether-linked benzamides in and demonstrate inhibition of platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), suggesting the target compound could share similar mechanisms .

- Metabolic Stability: The cyclopentyl group may reduce oxidative metabolism compared to linear alkyl chains (e.g., butylamino in ), as cycloalkanes resist CYP450-mediated degradation .

- Synthetic Challenges : The indole-thioether-benzamide architecture requires multi-step synthesis, akin to methods described in and for indole functionalization .

Q & A

Q. Table 1: Structural Analogues and Observed Bioactivities

Advanced: How do reaction conditions affect the stereochemistry of intermediates during synthesis?

Answer:

- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states, favoring specific stereoisomers during cyclization .

- Temperature control : Lower temperatures (<0°C) reduce racemization in chiral intermediates (e.g., cyclopentylamino group) .

- Catalyst selection : Chiral catalysts (e.g., BINAP-Pd complexes) induce enantioselectivity in asymmetric syntheses .

Basic: What purification methods are optimal post-synthesis?

Answer:

- Flash chromatography : Separates intermediates using gradients of ethyl acetate/hexane .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

- HPLC : Reverse-phase C18 columns resolve closely related impurities (≥95% purity) .

Advanced: How to address discrepancies between in silico predictions and experimental bioactivity data?

Answer:

- Reassess docking parameters : Include protein flexibility (e.g., induced-fit docking) to account for conformational changes .

- Solvent effects : Explicit solvent MD simulations improve binding affinity predictions .

- Off-target screening : Broad-spectrum assays (e.g., kinase panels) identify unintended interactions explaining low efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.